3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound known for its unique spirocyclic structure. This compound is a derivative of spirotetramat, a well-known insecticide. The spirocyclic structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves multiple steps. One common method starts with the catalytic hydrogenation of 4-methoxycyclohexan-1-one, followed by oxidation and the Bucherer–Bergs reaction . The key intermediate, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is then subjected to hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The reaction conditions are typically mild, and the yields are good to excellent at each step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A well-known insecticide with a similar spirocyclic structure.
Spiroindolines: Compounds with a spirocyclic core, known for their biological activities.
Spirooxindoles: Another class of spirocyclic compounds with diverse biological properties.
Uniqueness
3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and the presence of both diazaspiro and decane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88933-21-5 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C17H22N2O2/c1-11-8-12(2)10-14(9-11)19-15(20)17(18-16(19)21)7-5-4-6-13(17)3/h8-10,13H,4-7H2,1-3H3,(H,18,21) |
InChI Key |
POSMMHFZBZQGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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